molecular formula C18H22F2N6 B15115133 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B15115133
M. Wt: 360.4 g/mol
InChI Key: FZIKPQURDVNHAK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the cyclopropyl and difluoromethyl groups, and the attachment of the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-(difluoromethyl)-5-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
  • 2-Cyclopropyl-4-(trifluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
  • 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine

Uniqueness

The uniqueness of 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its difluoromethyl group, for example, can enhance metabolic stability and binding affinity, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H22F2N6

Molecular Weight

360.4 g/mol

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22F2N6/c1-11-12(2)21-10-22-18(11)26-7-5-25(6-8-26)15-9-14(16(19)20)23-17(24-15)13-3-4-13/h9-10,13,16H,3-8H2,1-2H3

InChI Key

FZIKPQURDVNHAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4)C

Origin of Product

United States

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